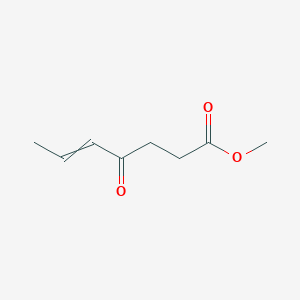
5-Oxo-5-(6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-ylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid is a complex organic compound with a unique structure that includes pyridine and tetrazine rings
Méthodes De Préparation
The synthesis of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid typically involves multiple steps, starting with the preparation of the pyridine and tetrazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to optimize the reaction .
Applications De Recherche Scientifique
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid can be compared with other similar compounds, such as:
Pentanoic acid: A simpler compound with a similar backbone but lacking the pyridine and tetrazine rings.
Phenylacetylglutamine: A compound with a similar structure but different functional groups and applications.
The uniqueness of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid lies in its complex structure and diverse range of applications, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C17H15N7O3 |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
5-oxo-5-[[6-(6-pyridin-2-yl-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]pentanoic acid |
InChI |
InChI=1S/C17H15N7O3/c25-14(5-3-6-15(26)27)20-11-7-8-13(19-10-11)17-23-21-16(22-24-17)12-4-1-2-9-18-12/h1-2,4,7-10H,3,5-6H2,(H,20,25)(H,26,27) |
Clé InChI |
OAEIUAVGRMEVBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=NC=C(C=C3)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


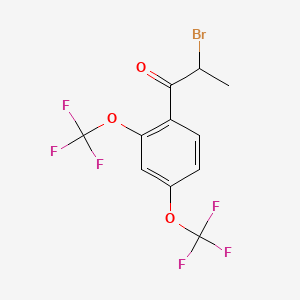
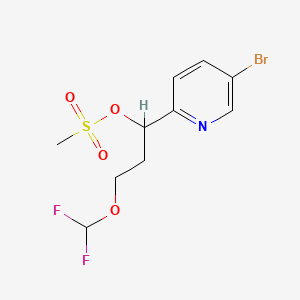
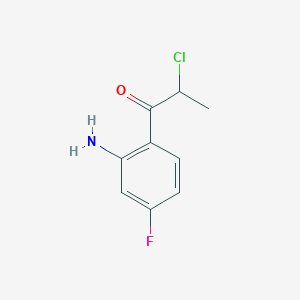
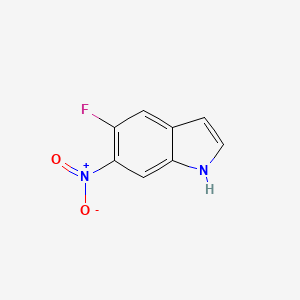



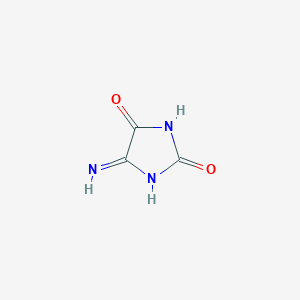
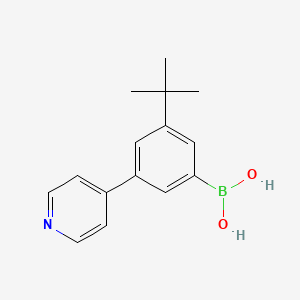
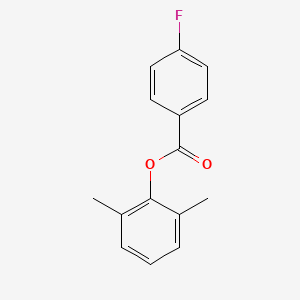
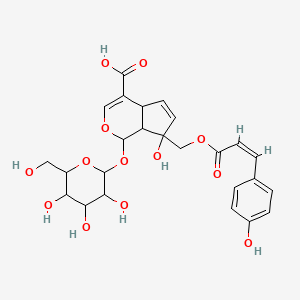
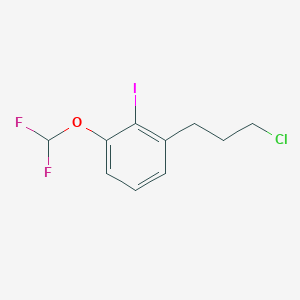
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
